N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-20(2)26(23,24)21-11-7-15(8-12-21)14-19-17(22)18(9-3-4-10-18)16-6-5-13-25-16/h5-6,13,15H,3-4,7-12,14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMXVMBONJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a thiophenyl moiety attached to a cyclopentanecarboxamide. The structural formula can be represented as follows:
This unique structure suggests multiple potential interactions with biological targets due to the presence of both the piperidine and thiophene groups, which may enhance lipophilicity and receptor affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence various signaling pathways, potentially leading to anti-inflammatory effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, similar to this compound, exhibit significant antimicrobial activity. A study evaluated several sulfonamide-containing compounds for their ability to inhibit bacterial growth, showing promising results against various strains.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been supported by structure-activity relationship studies. Compounds with similar structures have demonstrated the ability to inhibit COX-2, a key enzyme in the inflammatory pathway. A notable study highlighted that modifications to the piperidine moiety can significantly enhance COX-2 selectivity.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The compound shares a piperidine carboxamide backbone with fentanyl derivatives but diverges in substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Metabolic and Stability Profiles
- Target Compound: The N,N-dimethylsulfamoyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-sulfonylated analogs. Similar sulfonamide-containing compounds exhibit prolonged plasma retention .
- Cyclopropylfentanyl : Rapid metabolism via N-dealkylation and hydroxylation, contributing to short duration of action but high acute toxicity .
- Compound 17 : Demonstrated 78% synthetic yield and moderate stability in liver microsomes, suggesting intermediate metabolic clearance .
Receptor Binding and Selectivity
- Thiophene vs.
- Dimethylsulfamoyl Modification : This polar group may hinder blood-brain barrier penetration, reducing CNS side effects compared to carfentanil or cyclopropylfentanyl .
Q & A
Q. How does this compound compare structurally and functionally to N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?
- Structural differences : The oxalamide linker vs. carboxamide alters hydrogen-bonding capacity and conformational flexibility .
- Biological implications : Oxalamide derivatives show enhanced solubility (LogP reduced by ~0.5) but lower blood-brain barrier penetration in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
